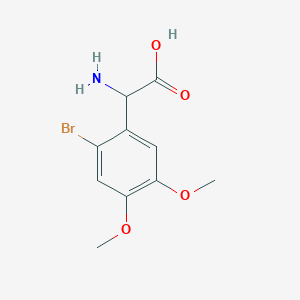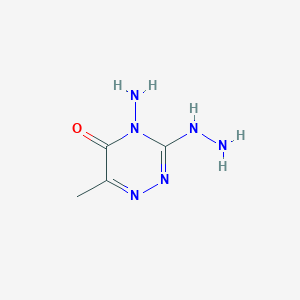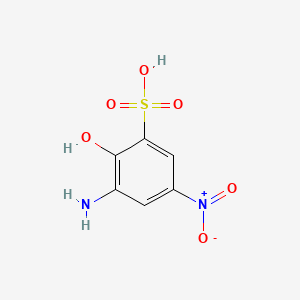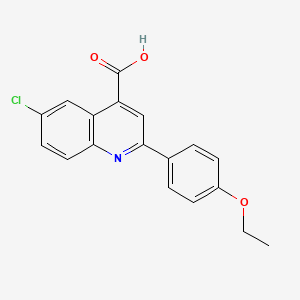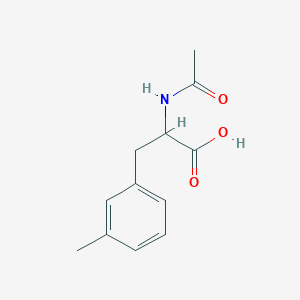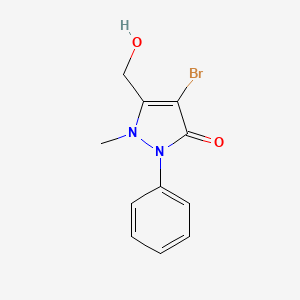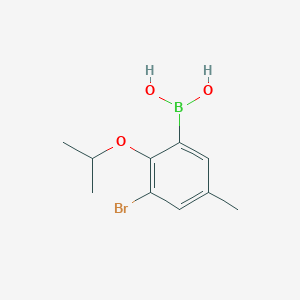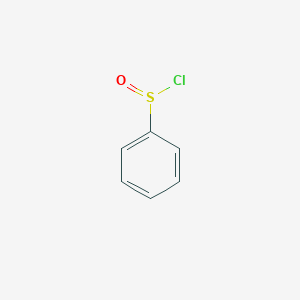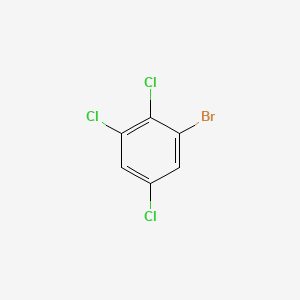
1-Bromo-2,3,5-trichlorobenzene
Übersicht
Beschreibung
1-Bromo-2,3,5-trichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 1-bromo-4-chlorobenzene , 1-bromo-2,3-dichlorobenzene , and 1,3-dibromo-5-chlorobenzene have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of bromo-chlorobenzene derivatives, which can be extrapolated to understand 1-Bromo-2,3,5-trichlorobenzene.
Synthesis Analysis
The synthesis of bromo-chlorobenzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene . Another approach is the N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates, which is a practical method for synthesizing brominated derivatives . These methods highlight the versatility of bromo-chlorobenzene compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of bromo-chlorobenzene derivatives has been elucidated using various spectroscopic techniques. For instance, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra . Crystallographic studies have also been conducted, as in the case of para-bromochlorobenzene, to determine the crystal structure and symmetry .
Chemical Reactions Analysis
The chemical reactivity of bromo-chlorobenzene derivatives can be inferred from studies on similar compounds. For example, the synthesis of 4,5-dihydrooxazoles from 1-bromo-2-amino-3-butene derivatives indicates the potential for bromo-chlorobenzene derivatives to undergo cyclization reactions . Additionally, dissociative electron attachment studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene reveal the formation of fragment anions and the influence of temperature on these processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chlorobenzene derivatives have been characterized through experimental and theoretical investigations. Vibrational spectroscopy studies provide information on IR intensities, Raman activities, and frequency estimation analyses [6
Wissenschaftliche Forschungsanwendungen
-
- Application : 1-Bromo-2,3,5-trichlorobenzene is commonly used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that end product. In this case, 1-Bromo-2,3,5-trichlorobenzene could be used in the synthesis of various pharmaceutical drugs.
-
- Application : A study was conducted to investigate the oxidative degradation of 1-Bromo-2,3,5-trichlorobenzene in synthetic water matrices .
- Method : The degradation was investigated in synthetic water matrices containing different concentrations of HA and hydrogencarbonate . Surface water and groundwater were used as natural water matrices .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-2,3,5-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGJFAVHOCDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402674 | |
| Record name | 1-Bromo-2,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,5-trichlorobenzene | |
CAS RN |
81067-38-1 | |
| Record name | 1-Bromo-2,3,5-trichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

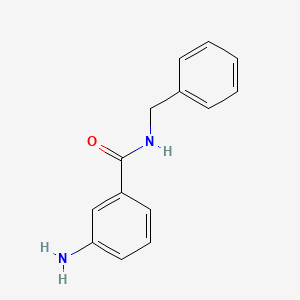
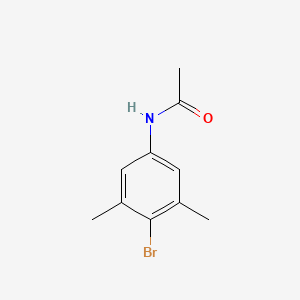
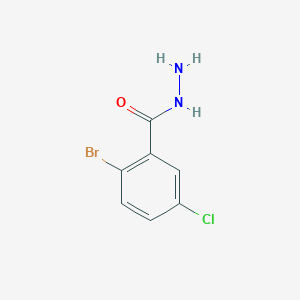
![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)
